ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Related compounds have been shown to interact with human β3-adrenoceptor (ar) expressed in chinese hamster ovary (cho) cells .
Mode of Action
Pyrazolyl-ureas, a class of compounds with a similar pyrazole nucleus, have been shown to interact at the intracellular level on many pathways, particularly on different kinases such as src, p38-mapk, trka, and others .
Biochemical Pathways
Related compounds have been shown to increase cyclic amp accumulation , suggesting that they may affect pathways related to cyclic AMP signaling.
Result of Action
Related compounds have been shown to have a wide spectrum of biological activities, ranging from antibacterial and antifungal to anticarcinogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications to introduce the amino and hydroxy-phenylethyl groups. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of advanced analytical techniques like HPLC and NMR spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-ethyl carboxylate
Uniqueness
Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group, in particular, enhances its solubility and bioavailability compared to similar compounds .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-14(19)11-8-16-17(13(11)15)9-12(18)10-6-4-3-5-7-10/h3-8,12,18H,2,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCGXXFMKIESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC(C2=CC=CC=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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